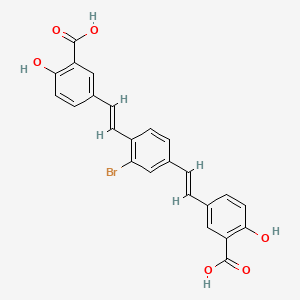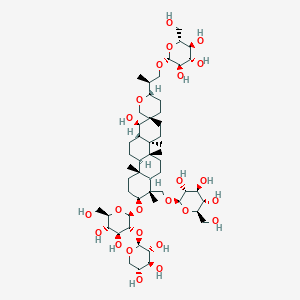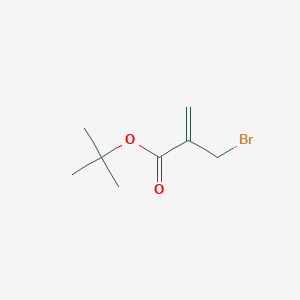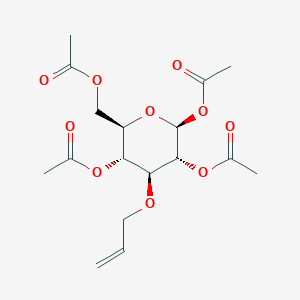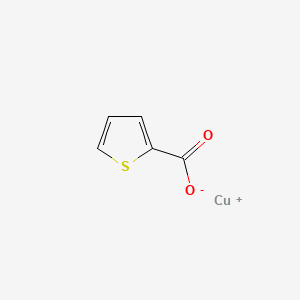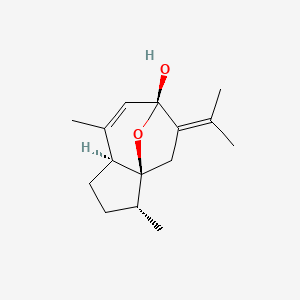
4-Epi-curcumenol
Übersicht
Beschreibung
4-Epi-curcumenol is a natural product found in Curcuma phaeocaulis, Houttuynia cordata, and other organisms . It has a molecular formula of C15H22O2 and a molecular weight of 234.33 g/mol .
Molecular Structure Analysis
The IUPAC name for 4-Epi-curcumenol is (1S,2R,5S,8R)-2,6-dimethyl-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol . The compound has a complex structure with multiple rings and functional groups .Physical And Chemical Properties Analysis
4-Epi-curcumenol has a molecular weight of 234.33 g/mol, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 . It also has a topological polar surface area of 29.5 Ų .Wissenschaftliche Forschungsanwendungen
4-Epi-curcumenol: A Comprehensive Analysis of Scientific Research Applications
Traditional Chinese Medicine (TCM): 4-Epi-curcumenol is a component of Curcuma wenyujin, a member of the Curcuma zedoaria family, which has a long history in TCM. It’s used for treating various conditions such as cancer, depression, chest pain, dysmenorrhea, epilepsy, and jaundice .
Pharmacological Potential: Despite its significant pharmacological potential, the application of curcumenol has been limited by its physical properties, such as low water solubility. Research is ongoing to overcome these limitations and enhance its applicability .
Safety and Hazards
Wirkmechanismus
Target of Action
4-Epi-curcumenol is a secondary metabolite with anti-inflammatory properties . It is an important and representative bioactive component extracted from the essential oil of the rhizomes of Curcumae rhizoma Curcumenol, a similar compound, has been shown to have anti-cancer, hepatoprotective, anti-inflammatory, anti-viral, and anti-convulsant activities .
Mode of Action
Curcumenol has been shown to exert anti-tumor activity via multiple biological signaling pathways . It is also known to inhibit proliferation and promote apoptosis of certain cells by suppressing insulin-like factor-1 receptor (IGF-1R) expression and increasing p38 mitogen-activated protein kinase (MAPK) phosphorylation .
Biochemical Pathways
Curcumenol has been shown to affect several biological signaling pathways, such as PI3K/Akt, JAK/STAT, MAPK, Wnt/β-catenin, p53, NF-ĸB, and apoptosis-related signaling pathways . It can effectively repress the miR-21/PTEN/Akt molecular pathway to inhibit cell proliferation and induce apoptosis in certain cells .
Pharmacokinetics
Pharmacokinetic studies have shown that curcumenol is rapidly distributed in almost all organs of rats after intragastric administration with high concentrations in the small intestine and colon . The pharmacokinetic parameters such as the T max, C max, AUC 0-t, AUC 0-∞, MRT, and t 1/2 were also reported . .
Result of Action
4-Epi-curcumenol has anti-inflammatory properties in vitro and in vivo . Curcumenol has been shown to dramatically reverse liver fibrosis in rats as evidenced by decreased both in the mRNA and protein levels of urokinase plasminogen activator (uPA)/uPA receptor (uPAR) and increased mRNA and protein levels of MMP13 .
Action Environment
It is known that the compound is stable for two years when stored at the recommended temperature .
Eigenschaften
IUPAC Name |
(1S,2R,5S,8R)-2,6-dimethyl-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-9(2)13-8-14-11(4)5-6-12(14)10(3)7-15(13,16)17-14/h7,11-12,16H,5-6,8H2,1-4H3/t11-,12+,14+,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFMXVMWEWLJGJ-PAPYEOQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C13CC(=C(C)C)C(O3)(C=C2C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@]13CC(=C(C)C)[C@](O3)(C=C2C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301114465 | |
| Record name | (3R,3aS,6R,8aS)-1,2,3,4,5,8a-Hexahydro-3,8-dimethyl-5-(1-methylethylidene)-6H-3a,6-epoxyazulen-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301114465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Epi-curcumenol | |
CAS RN |
350602-21-0 | |
| Record name | (3R,3aS,6R,8aS)-1,2,3,4,5,8a-Hexahydro-3,8-dimethyl-5-(1-methylethylidene)-6H-3a,6-epoxyazulen-6-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=350602-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R,3aS,6R,8aS)-1,2,3,4,5,8a-Hexahydro-3,8-dimethyl-5-(1-methylethylidene)-6H-3a,6-epoxyazulen-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301114465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



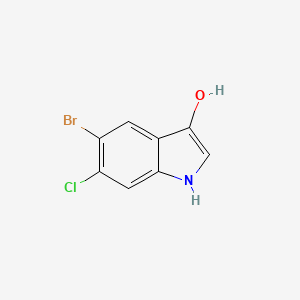
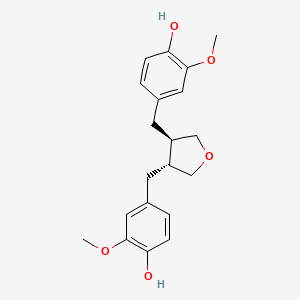
![(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-17-[(2R,4S,5R)-4,5,6-trihydroxy-6-methylheptan-2-yl]-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthrene-3,16-dione](/img/structure/B1631142.png)
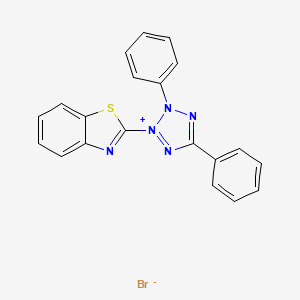
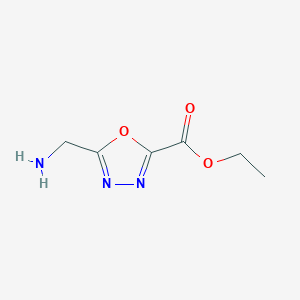
![(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-7,8-dihydro-3H-furo[2,3-e]isoindole]-6'-one](/img/structure/B1631154.png)
